molecular formula C11H11N3O B13302076 1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one

1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one

Cat. No.: B13302076
M. Wt: 201.22 g/mol
InChI Key: KYWMOASIUVLQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl]ethan-1-one is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a 2-methylimidazole group and at the 4-position with an ethanone moiety. This structure positions it within a broader class of pyridinyl ethanone derivatives, which are frequently explored for their pharmacological and material science applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-[2-(2-methylimidazol-1-yl)pyridin-4-yl]ethanone

InChI

InChI=1S/C11H11N3O/c1-8(15)10-3-4-13-11(7-10)14-6-5-12-9(14)2/h3-7H,1-2H3

InChI Key

KYWMOASIUVLQCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=CC(=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-methylimidazole with 4-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. Additionally, the compound may interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Core Structural Variations

The compound shares a pyridin-4-yl ethanone backbone with several analogs, differing primarily in the substituents at the pyridine 2-position:

Compound Name Substituent at Pyridine 2-Position Molecular Weight (g/mol) Key Reference
1-[2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl]ethan-1-one 2-Methylimidazole 215.24 (calculated) N/A
1-(Pyridin-4-yl)-2-(2-(thiophen-2-yl)-4H-benzo[...]ethan-1-one Thiophene-fused benzotriazole Not reported
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one Dimethylsulfoximide 224.30 (for 1b)
1-[2-(Difluoromethyl)pyridin-4-yl]ethan-1-one Difluoromethyl 171.15
1-(4-Chloro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one Chloro-methylphenyl Not reported

Key Observations :

  • Thiophene- or benzotriazole-containing analogs (e.g., ) feature extended conjugated systems, which could influence electronic properties and solubility.

Physicochemical Properties

Thermal Stability

  • Melting Points : Analogs like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) exhibit a melting point of 137.3–138.5°C , suggesting moderate thermal stability.

Spectral Characterization

  • NMR and MS : Most analogs are characterized using ¹H/¹³C NMR and mass spectrometry, with imidazole-containing compounds showing distinct aromatic proton signals .

Antimicrobial Activity

  • Thiadiazole Derivatives : Compounds from demonstrated efficacy against E. coli, B. mycoides, and C. albicans, with four derivatives outperforming others.

Anti-Inflammatory Activity

  • Oxadiazole-Bearing Analogs: Compounds 4a and 4b () exhibited 63.35–68.94% inhibition in carrageenan-induced inflammation, comparable to diclofenac.

Biological Activity

1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one, a compound with the potential for various biological activities, has garnered attention in recent pharmacological research. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

  • Molecular Formula : C11H12N4O
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 1552755-40-4

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one against various bacterial strains.

Case Study: Antibacterial Testing

In vitro assays demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.025 mg/mL for effective strains such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.004
Escherichia coli0.025
Bacillus subtilis0.015
Pseudomonas aeruginosa0.020

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against Candida albicans. The antifungal activity was tested using the disk diffusion method, revealing inhibition zones that indicate effective growth suppression.

Antifungal Efficacy

The following table summarizes the antifungal activity observed:

Fungal StrainInhibition Zone (mm)
Candida albicans20
Fusarium oxysporum18

Anticancer Potential

Emerging research suggests that 1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one may possess anticancer properties, particularly in inhibiting cancer cell proliferation.

Case Study: Cancer Cell Lines

In a study examining various cancer cell lines, the compound showed promising results with an IC50 value of approximately 15 µM against human colon adenocarcinoma cells . This indicates a significant potential for further development as an anticancer agent.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.